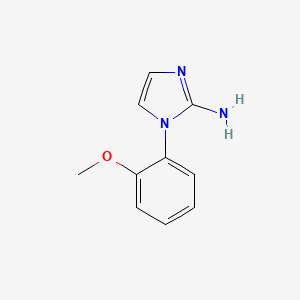

1-(2-Methoxyphenyl)-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-8(9)13-7-6-12-10(13)11/h2-7H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNIPGDNIIRFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Imidazole Scaffold: a Foundation of Biological and Medicinal Significance

The imidazole (B134444) ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental building block in the realm of chemical biology and medicinal chemistry. Its prevalence in nature is exemplified by its presence in the essential amino acid histidine, the neurotransmitter histamine, and in the purine bases of DNA. This natural ubiquity has inspired chemists to explore the therapeutic potential of synthetic imidazole-containing molecules.

The unique electronic properties of the imidazole ring, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets such as enzymes and receptors. This versatility has led to the development of a diverse range of drugs with an imidazole core, spanning various therapeutic areas.

Table 1: Prominent Marketed Drugs Containing the Imidazole Scaffold

| Drug Name | Therapeutic Class |

| Metronidazole | Antibiotic and Antiprotozoal |

| Cimetidine | H2 Receptor Antagonist (for acid reflux) |

| Losartan | Angiotensin II Receptor Blocker (antihypertensive) |

| Clotrimazole | Antifungal |

| Dacarbazine | Anticancer |

The 2 Aminoimidazole Moiety: a Privileged Scaffold in Organic Synthesis

Within the broader class of imidazoles, the 2-aminoimidazole (2-AI) moiety stands out as a "privileged structure" in the field of advanced organic synthesis. The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. This characteristic makes the 2-AI scaffold a highly attractive starting point for the development of new therapeutic agents.

The 2-amino group imparts specific electronic and steric properties to the imidazole (B134444) ring, enhancing its ability to form key interactions with biological macromolecules. This has been particularly evident in the discovery of numerous marine natural products containing the 2-AI core, which exhibit a wide range of biological activities, including antimicrobial, antibiofilm, and anticancer properties. researchgate.netingentaconnect.com The synthesis of these complex natural products and their analogues has driven the development of innovative synthetic methodologies for the construction of the 2-aminoimidazole ring system.

Contextualizing 1 2 Methoxyphenyl 1h Imidazol 2 Amine As a Research Subject

The specific compound, 1-(2-Methoxyphenyl)-1H-imidazol-2-amine, combines the privileged 2-aminoimidazole scaffold with a 2-methoxyphenyl substituent at the N1 position. This particular substitution pattern is of significant interest for several reasons. The methoxy (B1213986) group (-OCH3) can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. The position of the methoxy group on the phenyl ring (ortho in this case) can also dictate the molecule's conformational preferences, which in turn affects its binding to biological targets.

While specific, in-depth research on this compound is still emerging, its structural components suggest a high potential for biological activity. The investigation of this compound is a logical progression in the broader exploration of the structure-activity relationships of 2-aminoimidazole derivatives.

The Current State of Research on Imidazole Derivatives with Methoxy Substituted Phenyl Groups

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful technique for devising synthetic routes for complex molecules by breaking them down into simpler, commercially available starting materials. icj-e.orgamazonaws.comnih.govdeanfrancispress.com For this compound, the analysis reveals several key disconnections.

The primary disconnection targets the N-aryl bond between the imidazole ring and the 2-methoxyphenyl group. This suggests an N-arylation reaction as a final step, coupling a 2-aminoimidazole core with a suitable 2-methoxyphenyl electrophile or vice versa. Another key disconnection involves the formation of the imidazole ring itself, pointing towards cyclocondensation reactions. This approach would involve combining a guanidine-containing fragment with a suitable three-carbon synthon. Lastly, the 2-amino group can be considered a point of disconnection, suggesting its introduction onto a pre-formed 1-(2-methoxyphenyl)imidazole ring.

Established Synthetic Pathways for 2-Aminoimidazole Derivatives

The synthesis of 2-aminoimidazole derivatives is a well-established field in organic chemistry, with several reliable methods for constructing this heterocyclic core.

Cyclocondensation Reactions for Imidazole Ring Formation

Cyclocondensation reactions are a cornerstone of imidazole synthesis. wikipedia.org A common and effective method involves the reaction of α-haloketones with guanidine (B92328) derivatives. This approach provides a direct route to the 2-aminoimidazole scaffold. mdpi.comnih.gov For instance, the condensation of an appropriately substituted α-chloroketone with a guanidine can yield the desired 2-aminoimidazole. mdpi.com The reaction conditions for these condensations can be optimized, with greener approaches utilizing deep eutectic solvents to reduce reaction times and avoid hazardous volatile organic solvents. mdpi.comnih.gov

Another strategy involves the reaction of α-dicarbonyl compounds with guanidine. researchgate.net This method offers an alternative pathway to the 2-aminoimidazole core, often under mild conditions. Furthermore, the reaction of 1,2-diaminoalkanes with various reagents at high temperatures can also lead to the formation of the imidazole ring. wikipedia.org

Approaches to Introducing the 2-Amino Group

Introducing the 2-amino group onto a pre-existing imidazole ring is a viable synthetic strategy. One method involves the direct functionalization of the C2 position. This can be challenging due to the electronic nature of the imidazole ring but can be achieved using strong bases and an electrophilic nitrogen source, such as an azide, followed by reduction. researchgate.net

Alternatively, the synthesis can start from precursors that already contain the nitrogen functionality. For example, the use of cyanamide (B42294) in condensation reactions with α-aminocarbonyl compounds is a popular method for the direct construction of the 2-aminoimidazole ring. researchgate.net

Methods for N-Arylation of the Imidazole Nitrogen

The formation of the N-aryl bond is a critical step in the synthesis of 1-aryl-2-aminoimidazoles. Several methods have been developed for the N-arylation of imidazoles, with copper- and palladium-catalyzed cross-coupling reactions being the most prominent.

The Ullmann condensation, a classic copper-catalyzed reaction, has been widely used for the N-arylation of imidazoles with aryl halides. organic-chemistry.orgrsc.org Modern variations of this reaction often employ ligands to facilitate the coupling under milder conditions. researchgate.net Palladium-catalyzed N-arylation, such as the Buchwald-Hartwig amination, offers another powerful tool for this transformation, often exhibiting high functional group tolerance and broad substrate scope. mit.edu Catalyst systems can be designed to achieve high regioselectivity, which is crucial when working with unsymmetrically substituted imidazoles. mit.edu

Specific Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its analogs can be efficiently achieved through the strategic combination of the aforementioned methods.

One-Pot Multicomponent Reactions in 2-Aminoimidazole Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like 2-aminoimidazoles. rsc.orgnih.govbohrium.com These reactions combine three or more starting materials in a single synthetic operation without the isolation of intermediates, leading to a rapid increase in molecular diversity. nih.gov

For the synthesis of 1-aryl-2-aminoimidazoles, a one-pot approach could involve the reaction of an α-haloketone, a primary aryl amine (such as 2-methoxyaniline), and a source of the guanidine moiety. Microwave-assisted protocols have been developed to accelerate these reactions, often leading to the formation of polysubstituted 2-aminoimidazoles in good yields. researchgate.net The use of heterogeneous acid catalysts in one-pot syntheses has also been reported, offering advantages in terms of catalyst recovery and reuse. rsc.org

A plausible one-pot synthesis for this compound could involve the reaction of a suitable α-chloroketone with 2-methoxyaniline and cyanamide. This approach would simultaneously form the imidazole ring and introduce the desired N-aryl and 2-amino groups in a single step.

Below is an interactive data table summarizing various synthetic approaches for 2-aminoimidazole derivatives, which are foundational for the synthesis of the target compound.

| Reaction Type | Reactants | Key Features | Reference |

| Cyclocondensation | α-Haloketones, Guanidine Derivatives | Direct route to 2-aminoimidazoles; can be performed in green solvents. | mdpi.com, nih.gov |

| Cyclocondensation | α-Diketones, Guanidine | Alternative pathway to the 2-aminoimidazole core. | researchgate.net |

| N-Arylation | 2-Aminoimidazole, Aryl Halides | Copper or Palladium catalyzed; crucial for attaching the aryl group. | organic-chemistry.org, mit.edu |

| Multicomponent Reaction | Aldehydes, Isocyanides, 2-Aminoimidazoles | Efficient for generating diverse compound libraries. | nih.gov |

| Microwave-Assisted Synthesis | 2-Aminopyrimidines, α-Bromocarbonyls, Hydrazine | One-pot, two-step protocol for polysubstituted 2-aminoimidazoles. | researchgate.net |

Catalyst-Mediated Synthesis of 1H-Imidazoles

The synthesis of the 1H-imidazole core, a critical step in producing compounds like this compound, has been significantly advanced through various catalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical methods. Both organocatalysis and metal-catalyzed reactions have proven to be powerful tools in this regard.

Organocatalysis:

Organocatalysis has emerged as a valuable strategy for the synthesis of substituted imidazoles. For instance, a one-pot synthesis of highly functionalized imidazoles has been developed utilizing a thiazolium-catalyzed addition of an aldehyde to an acyl imine. This generates an α-ketoamide in situ, which then undergoes ring closure to form the imidazole ring. acs.org This methodology allows for considerable variation of the substituents on the imidazole core. acs.org Other organocatalysts, such as glutamic acid and ascorbic acid (Vitamin C), have been employed for the synthesis of tetrasubstituted imidazoles under solvent-free conditions, highlighting the versatility and environmentally benign nature of these catalysts. tandfonline.comresearchgate.net Chiral bicyclic imidazole catalysts have also been designed and successfully applied in various enantioselective reactions, demonstrating the potential for creating stereochemically complex imidazole derivatives. acs.org

Metal-Catalyzed Synthesis:

Transition metal catalysts have been extensively used in the synthesis of imidazole derivatives. Palladium-catalyzed reactions, for example, have been employed in the synthesis of substituted 2-aminoimidazoles through the carboamination of N-propargyl guanidines with aryl triflates. nih.govnih.gov This method is notable as it forms both a carbon-nitrogen and a carbon-carbon bond during the annulation step, allowing for rapid construction of diverse 2-aminoimidazole products. nih.govacs.org Copper-mediated synthesis has also been reported, involving an oxidative C-H functionalization from benzylamine (B48309) and β-enamino esters, offering a concise route to highly substituted imidazoles under mild conditions. nih.gov Furthermore, ruthenium(II) catalysts have been utilized in the synthesis of 1H-benzo[d]imidazole derivatives. researchgate.net Various other metal-based catalysts, including those based on nickel, zinc, and iron, have also been successfully used in one-pot syntheses of polysubstituted imidazoles. researchgate.netorganic-chemistry.org

| Catalyst Type | Example Catalyst | Reactants | Key Features |

| Organocatalyst | Thiazolium salts | Aldehyde, Acyl imine | In situ generation of α-ketoamide; one-pot synthesis. acs.org |

| Organocatalyst | Ascorbic acid (Vitamin C) | Benzil, Primary amines, Aldehyde, Ammonium acetate | Environmentally friendly; solvent-free conditions. tandfonline.com |

| Metal Catalyst | Palladium(II) acetate | N-propargyl guanidines, Aryl triflates | Forms C-N and C-C bonds in one step. nih.govacs.org |

| Metal Catalyst | Copper(I) iodide | Benzylamine, β-enamino esters | Mild reaction conditions; oxidative C-H functionalization. nih.gov |

| Metal Catalyst | Ruthenium(II) complexes | o-phenylenediamines, Aldehydes | Efficient for benzimidazole synthesis. researchgate.net |

Green Chemistry Approaches in Imidazole Derivative Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of imidazole derivatives. These "green chemistry" approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

One prominent green strategy is the use of deep eutectic solvents (DESs) as reaction media. A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been achieved using DESs composed of choline (B1196258) chloride with either glycerol (B35011) or urea. mdpi.comnih.gov These reactions proceed under air and significantly reduce reaction times compared to conventional methods that often require toxic solvents and inert atmospheres. mdpi.comnih.gov The DES can also be recovered and recycled, further enhancing the sustainability of the process. mdpi.comnih.gov Ternary deep eutectic solvents have also been developed and used as both a reaction medium and a recyclable catalyst for the one-pot, multicomponent synthesis of substituted imidazoles. nih.gov

Solvent-free reactions represent another important green methodology. One-pot syntheses of imidazole derivatives have been developed under solvent-free conditions, which not only reduces environmental impact but also simplifies product isolation. asianpubs.orgias.ac.in These reactions often proceed with high yields and under mild heating conditions. asianpubs.org

The use of bio-catalysts, such as lemon juice, has been explored for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net This approach leverages the natural acidity of citric acid in lemon juice, offering a low-cost, biodegradable, and non-toxic catalytic system. researchgate.net Additionally, ultrasound irradiation has been employed as a green technique to assist in the synthesis of imidazole-based compounds, leading to enhanced reaction rates and improved yields. nih.gov

| Green Approach | Key Features | Example Application |

| Deep Eutectic Solvents (DESs) | Recyclable, non-toxic reaction media; reduced reaction times. mdpi.comnih.gov | Synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives. mdpi.comnih.gov |

| Solvent-Free Conditions | Eliminates the need for organic solvents; simplifies work-up. asianpubs.org | One-pot synthesis of imidazole derivatives from o-phenylenediamines and aromatic aldehydes. asianpubs.org |

| Bio-catalysts | Inexpensive, biodegradable, and non-toxic. researchgate.net | Lemon juice catalyzed synthesis of 2,4,5-triaryl-1H-imidazoles. researchgate.net |

| Ultrasound Irradiation | Enhanced reaction rates and yields; reduced energy consumption. nih.gov | Debus–Radziszewski imidazole synthesis. nih.gov |

Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of the this compound scaffold are crucial for modulating its physicochemical properties and biological activities. Strategies can target the phenyl ring, the imidazole ring, or involve the regioselective synthesis of analogs.

Modifications of the Phenyl Ring Substituents

Modifications on the 2-methoxyphenyl ring of this compound can be achieved by utilizing appropriately substituted starting materials during the synthesis. For example, in multi-component reactions for the synthesis of tri- and tetrasubstituted imidazoles, a wide variety of aromatic aldehydes with different substituents (ortho, meta, and para) can be employed. ias.ac.in This allows for the introduction of various functional groups onto the phenyl ring, leading to a diverse library of analogs. The synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol demonstrates the incorporation of different substituents on the N-phenyl ring through the use of a substituted aniline (B41778) (4-methoxyaniline) in a one-pot reaction. nih.gov

Chemical Transformations at the Imidazole Ring Positions

The imidazole ring itself offers several positions for further chemical transformations. While direct functionalization of the pre-formed this compound is less commonly detailed, general methods for imidazole derivatization are applicable. For instance, N-alkylation of the imidazole ring is a common transformation. The synthesis of N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine illustrates the introduction of a methyl group at the N1 position of a related benzimidazole scaffold. mdpi.com The synthesis of 2,4-disubstituted-1H-imidazoles through the [3+2] cyclization of vinyl azides with amidines provides a route to imidazoles with various substituents at the 2 and 4 positions. acs.org

Regioselective Synthesis of Substituted this compound Analogs

The regioselective synthesis of substituted analogs of this compound is often achieved by carefully choosing the synthetic route and starting materials. For example, the Van Leusen imidazole synthesis allows for the regioselective preparation of 1,4,5-trisubstituted and 1,4- or 4,5-disubstituted imidazoles from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and in situ generated imines. organic-chemistry.org By selecting the appropriate aldehyde, amine, and TosMIC reagent, the desired substitution pattern can be achieved. The synthesis of 2,4-disubstituted imidazoles from benzamidine (B55565) and 2-bromoacetophenone (B140003) derivatives also provides a regioselective route to specific isomers. researchgate.net

Systematic Exploration of Structural Variations and Their Biological Implications

The 2-aminoimidazole (2-AI) moiety is a key pharmacophore found in various marine alkaloids and synthetic derivatives that exhibit a broad range of biological effects, including cytotoxic, antibacterial, and antiviral activities. nih.gov Systematic modifications of the 1-aryl-1H-imidazol-2-amine core have demonstrated that the substitution pattern at multiple positions significantly impacts biological outcomes. For instance, in a series of polysubstituted 2-aminoimidazoles, variations at the C-4 position of the imidazole ring and on the aryl carboxamide ring at the N-1 position were shown to have major effects on both biofilm inhibitory and antiproliferative activity. nih.gov

The versatility of the imidazole core allows for substitutions at the N-1, C-2, C-4, and C-5 positions. The introduction of an aryl group at the N-1 position is a common strategy to enhance potency and modulate physicochemical properties. researchgate.net Furthermore, the nature of the substituent at the 2-position, typically an amino group, is crucial for establishing key interactions, such as hydrogen bonds, with target biomolecules. Modifications to this amino group, or its replacement, can drastically alter the activity profile. mdpi.comresearchgate.net Similarly, substitutions on the phenyl ring of the N-1 aryl moiety introduce steric and electronic changes that fine-tune the compound's affinity and selectivity for its target. These explorations have led to the discovery of potent lead compounds for various diseases, underscoring the importance of a systematic approach to SAR studies. nih.govresearchgate.net

Influence of the 2-Methoxyphenyl Substituent on Compound Interactions

The N-1 aryl substituent plays a pivotal role in orienting the molecule within a biological target's binding site. The 2-methoxyphenyl group, in particular, introduces specific steric and electronic features that define the compound's interactions.

The position of the methoxy group on the N-1 phenyl ring—ortho, meta, or para—can significantly alter a compound's biological profile by influencing its conformation and electronic distribution. nih.gov Studies on 18F-labeled benzyl (B1604629) triphenylphosphonium cations, for example, demonstrated that the methoxy group's position had a significant effect on the compounds' biological properties and pharmacokinetics. nih.gov The ortho-substituted analog displayed the fastest clearance from the liver and the highest heart-to-background ratios, while the para-substituted version had the highest uptake in the heart. nih.gov In another study on 3-arylisoquinolinones, it was found that meta-substitution on the aryl ring dramatically enhanced antiproliferative activity. acs.org

While direct comparative data for 1-(methoxyphenyl)-1H-imidazol-2-amine isomers is limited, SAR studies on related benzimidazole carboxamides provide valuable insights. In a series designed to investigate the influence of methoxy and hydroxy groups, it was found that the type and number of substituents on the phenyl ring strongly impact biological activity, including antiproliferative, antioxidative, and antibacterial effects. mdpi.com For instance, a compound bearing two hydroxy groups and one methoxy group on the phenyl ring showed potent and selective antibacterial activity against E. faecalis. mdpi.com These findings suggest that the specific placement of the methoxy group governs the molecule's ability to adopt an optimal conformation for binding and interaction with specific residues in a target active site.

| Compound Series | Methoxy Position | Observed Effect on Biological Activity | Reference |

| 18F-labeled phosphonium (B103445) cations | Ortho | Fastest liver clearance, highest heart-to-background ratios. | nih.govresearchgate.net |

| 18F-labeled phosphonium cations | Meta | Accelerated radioactivity clearance from the liver. | nih.gov |

| 18F-labeled phosphonium cations | Para | Highest uptake in the heart and other non-targeting organs. | nih.govresearchgate.net |

| 3-Arylisoquinolinones | Meta | Dramatically enhanced antiproliferative activity. | acs.org |

This table summarizes the influence of methoxy group positioning on the biological activity of different compound series, illustrating the general principle that positional isomerism is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties.

Replacing the methoxy group with other substituents of varying size (steric effects) and electron-donating or -withdrawing nature (electronic effects) is a fundamental strategy in lead optimization. The introduction of substituents can influence everything from binding affinity to metabolic stability.

In studies of substituted pyridazines, a related nitrogen-containing heterocycle, it was found that increasing steric bulk at positions ortho to the nitrogen atom could inhibit the formation of an active complex with a metal center, thereby reducing efficacy. nih.govwhiterose.ac.uk Conversely, the introduction of electron-withdrawing groups, such as a chloro substituent, led to significant enhancements in activity. whiterose.ac.uk

| Scaffold | Phenyl Substituent | Effect on Activity | Reference |

| Imidazolethione/Imidazolone | Halo (F, Cl) | Increased anticancer potency. | nih.gov |

| Imidazolone | OH (electron-donating) | Decreased activity compared to F. | nih.gov |

| S-alkylated Imidazole | OH (electron-donating) | Increased biological activity. | nih.gov |

| S-alkylated Imidazole | Halo (F, Cl) | Weakened biological activity. | nih.gov |

| N-aryl-2-aminobenzimidazole | Lipophilic, electron-withdrawing | Critical for antiplasmodial potency. | researchgate.net |

This table illustrates the varied impact of electronic properties of phenyl substituents on the anticancer and antiplasmodial activity of imidazole and benzimidazole analogs.

Role of the Imidazole Core Substitutions in Modulating Biological Effects

Modifications to the central imidazole ring are crucial for tuning the biological and pharmacological properties of the entire molecule. beilstein-journals.orgresearchgate.net The substituents on the heterocyclic core can influence ligand-receptor interactions, solubility, and metabolic stability.

The 2-amino group is a key functional group in many biologically active imidazole and benzimidazole derivatives, often acting as a critical hydrogen bond donor. researchgate.net Its modification or relocation can lead to significant changes in activity. SAR studies on pentacyclic benzimidazole derivatives showed that the position and nature of the amino side chain strongly influence antiproliferative activity. mdpi.com Specifically, placing an N,N-dimethylaminopropyl amino side chain at certain positions on the pentacyclic skeleton markedly increased activity. mdpi.com

In another example, studies on 2-aminothiazole (B372263) derivatives, which share the guanidine-like functionality of 2-aminoimidazoles, revealed that replacing an acetylamino group with an alkylamino group at the 2-position led to a significant drop in cell-based antiproliferative activity, suggesting that the nature of the amino substituent is critical. nih.gov The basicity and hydrogen-bonding capacity of the 2-amino group are thus pivotal for molecular recognition at the target site.

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional arrangement of a molecule, or its conformation, is pivotal to its interaction with biological targets. For this compound and its analogs, the relative orientation of the 2-methoxyphenyl ring and the imidazole ring is a key determinant of biological activity. This orientation is primarily defined by the dihedral angle between the two rings.

Computational and crystallographic studies on analogous N-aryl imidazole and amide systems reveal that a non-planar conformation is generally favored. The presence of a substituent at the ortho position of the phenyl ring, such as the methoxy group in the title compound, introduces significant steric hindrance. This steric clash forces the phenyl ring to rotate out of the plane of the imidazole ring, a phenomenon well-documented in related structures. For example, tertiary aromatic amides with ortho substituents show a high rotational barrier around the N-aryl bond, leading to stable, non-planar atropisomers at room temperature. researchgate.net

Studies on related heterocyclic systems provide quantitative insights into these conformational preferences. For instance, in an N-aryl imidazole derivative, the dihedral angle between the imidazole and an adjacent phenylenediamine ring was found to be 30.66°. nih.gov The rotational barrier for the aryl group in N-benzhydrylformamides is significantly increased by the presence of ortho-substituents, rising from 2.5 kcal/mol in the unsubstituted compound to 9.8 kcal/mol for an ortho-iodo derivative. mdpi.comnih.gov This suggests that the ortho-methoxy group in this compound likely imposes a substantial energy barrier to rotation, locking the molecule into a preferred range of dihedral angles.

The specific dihedral angle adopted by the molecule can directly impact its ability to fit into a receptor's binding pocket. A constrained, optimal conformation can lead to higher binding affinity and, consequently, greater biological activity. Conversely, a conformation that presents steric clashes with the receptor will result in diminished or no activity. Therefore, understanding the energetically favorable conformations and the rotational barriers between them is crucial for designing analogs with improved efficacy.

Table 1: Dihedral Angles and Rotational Barriers in Analogs of this compound This table presents data from analogous molecular scaffolds to infer the conformational properties of this compound.

| Compound Class | Measured Parameter | Value | Significance for SAR |

| N-Aryl Imidazole Analog nih.gov | Dihedral Angle (Imidazole-Phenyl) | 30.66° | Indicates a preferred non-planar conformation. |

| N-Benzhydrylformamide mdpi.comnih.gov | Rotational Barrier (Aryl Group) | 2.5 kcal/mol | Establishes a baseline for aryl rotation. |

| Ortho-iodo-N-benzhydrylformamide mdpi.comnih.gov | Rotational Barrier (Aryl Group) | 9.8 kcal/mol | Demonstrates the significant impact of ortho-substituents on conformational restriction. |

| Amine-substituted [s]-triazines nih.gov | Rotational Barrier (Triazine-N bond) | 15.1-17.7 kcal/mol | Highlights that hindered rotation is common in N-aryl heterocyclic systems. |

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.comnih.gov Identifying these key features within the this compound scaffold is essential for designing new molecules with desired biological activities and for virtual screening of compound libraries. Based on the analysis of this scaffold and related structures, several key pharmacophoric features can be proposed.

Hydrogen Bond Donor/Acceptor: The 2-amino group on the imidazole ring is a critical feature, capable of acting as a hydrogen bond donor. The nitrogen atoms within the imidazole ring (at positions 1 and 3) can act as hydrogen bond acceptors. These interactions are fundamental for anchoring the ligand within the binding site of a target protein.

Aromatic/Hydrophobic Region: The 2-methoxyphenyl group provides a crucial aromatic and hydrophobic region. This part of the molecule can engage in π-π stacking, hydrophobic, or van der Waals interactions with complementary residues in the target's binding pocket. The substitution pattern on this ring is critical for modulating activity.

Metal Chelation Site: The nitrogen atoms of the imidazole ring, particularly the N-1 and the exocyclic amine nitrogen, can act as a bidentate ligand to chelate metal ions, such as the heme iron in enzymes like Indoleamine 2,3-dioxygenase (IDO). nih.gov Structure-activity relationship studies of 4-phenyl-imidazole derivatives as IDO inhibitors confirmed that the N-1 nitrogen of the imidazole is essential for binding to the heme iron, and substitution at this position leads to a loss of activity. nih.gov

Spatial Arrangement: The defined, non-planar conformation resulting from the ortho-methoxy substitution dictates the precise three-dimensional arrangement of the other pharmacophoric features. This spatial orientation is critical for matching the geometry of the target's active site. A pharmacophore model for related N-aryl-benzimidazolone analogs identified a pattern of acceptor, donor, and aromatic ring features (ADDRR) as crucial for binding. researchgate.net

These features collectively define the pharmacophoric profile of the this compound scaffold. The interplay between the electronic nature of the 2-aminoimidazole core and the conformational constraints imposed by the N-aryl substituent governs the molecule's interaction with its biological targets.

Table 2: Key Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Structural Moiety | Type of Interaction | Importance in Biological Activity | Example from Analog Studies |

| Hydrogen Bond Donor | 2-Amine Group (-NH2) | Hydrogen Bonding | Anchoring to target protein residues. | Essential for activity in many heterocyclic inhibitors. |

| Hydrogen Bond Acceptor | Imidazole Ring Nitrogens | Hydrogen Bonding | Orientation and anchoring within the binding site. | Common feature in pharmacophore models for heterocyclic drugs. researchgate.net |

| Aromatic Ring | 2-Methoxyphenyl Group | π-π Stacking, Hydrophobic Interactions | Recognition and binding in hydrophobic pockets. | The aryl portion is key for penetration and binding in (arylalkyl)imidazoles. |

| Metal Chelation Site | Imidazole N-1 and 2-Amine Group | Coordinate Bonds | Inhibition of metalloenzymes. | N-1 nitrogen of 4-phenyl-imidazole binds to heme iron in IDO. nih.gov |

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. For this compound, such calculations offer deep insights into its fundamental chemical nature.

The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

In derivatives similar to this compound, the HOMO is typically distributed over the electron-rich regions, such as the imidazole and methoxyphenyl rings. The LUMO, conversely, is often spread across the entire molecule. The energy gap reflects the potential for intramolecular charge transfer, a key factor in many biological and chemical processes. For a representative imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. Analysis of these orbitals helps predict which parts of the molecule are susceptible to nucleophilic or electrophilic attack.

Table 1: Representative Frontier Molecular Orbital (FMO) Properties of an Imidazole Derivative

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2967 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8096 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.4871 |

Note: Data is based on a representative imidazole derivative calculated using DFT at the B3LYP/6-311+G(d,p) level of theory. Values for this compound would require specific calculation.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For this compound, a key conformational feature is the dihedral angle between the planes of the methoxyphenyl and imidazole rings.

By performing a Potential Energy Surface (PES) scan, computational chemists can identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. For similar N-arylated imidazoles, the angle between the imidazole and phenyl rings has been observed to vary, for instance, between 24.58° and 43.67° in different crystal structures, indicating rotational flexibility. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. The stability of different conformers is influenced by steric hindrance and potential intramolecular interactions.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, mapping areas that are electron-rich (negative potential) or electron-poor (positive potential). This analysis is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrostatic attraction.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For this compound, these regions would be expected around the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy group. Regions of positive potential (colored blue) are prone to nucleophilic attack and often correspond to hydrogen atoms attached to electronegative atoms, such as the amine group (-NH2), making them potential hydrogen bond donors. Understanding the MEP is fundamental for predicting intermolecular interactions, such as those between a drug and its receptor.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

A successful molecular docking experiment relies on a well-defined protocol, which includes preparing the ligand and receptor structures, defining the binding site, and selecting an appropriate docking algorithm and scoring function.

Ligand and Receptor Preparation : The 3D structure of this compound is first optimized to its lowest energy conformation. For the target protein, a high-resolution crystal structure is typically obtained from the Protein Data Bank (PDB). Preparation involves removing water molecules, adding hydrogen atoms, and assigning partial charges to each atom.

Binding Site Definition : The active site, or the region where the ligand is expected to bind, is defined. This is often identified based on the location of a co-crystallized ligand in the experimental protein structure. A grid box is then generated around this site to define the search space for the docking algorithm.

Algorithm and Scoring Function Selection : Various docking algorithms are available, such as the Lamarckian Genetic Algorithm (LGA) used in AutoDock or the Glide XP protocol. The choice of algorithm can significantly impact the results. For a given docking problem, there is often no single best algorithm, and selection may be based on the specific protein-ligand system being studied. Scoring functions are then used to rank the different binding poses generated by the algorithm, with lower binding energy scores generally indicating more favorable interactions.

Table 2: Common Software and Algorithms for Molecular Docking

| Software | Docking Algorithm | Key Features |

|---|---|---|

| AutoDock Vina | Employs a Lamarckian Genetic Algorithm and an empirical scoring function. | Widely used, open-source, and known for its speed and accuracy. |

| Schrödinger Glide | Utilizes a systematic search approach with hierarchical filters. | A commercial suite known for high-accuracy docking and scoring (e.g., Glide XP). |

The primary output of a docking simulation is a set of possible binding modes, or poses, of the ligand within the protein's active site, each with a corresponding binding energy score. Analysis of the top-ranked pose reveals the specific orientation of the ligand and the key intermolecular interactions that stabilize the complex.

For imidazole-based compounds, these interactions typically include:

Hydrogen Bonds : The nitrogen atoms in the imidazole ring and the amine group of this compound can act as hydrogen bond donors and acceptors, forming strong interactions with polar amino acid residues (e.g., Serine, Threonine, Glutamic acid) in the binding pocket.

Hydrophobic Interactions : The phenyl and imidazole rings can engage in hydrophobic interactions (e.g., pi-pi stacking, pi-alkyl) with nonpolar residues like Phenylalanine, Tyrosine, and Leucine.

For instance, in a docking study of a benzimidazole derivative with the MAPK14 protein, the benzimidazole core was predicted to form a crucial hydrogen bond with Methionine 109, while an aromatic moiety was buried in a hydrophobic pocket. Such detailed interaction mapping is essential for understanding the compound's mechanism of action and for designing more potent and selective analogs. The predicted binding affinity (e.g., in kcal/mol) provides a quantitative estimate of how strongly the ligand binds to its target.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic, π-π Stacking)

The biological activity of a molecule is fundamentally governed by its interactions with a biological target. An analysis of the structure of this compound reveals several functional groups capable of engaging in a variety of non-covalent interactions, which are critical for molecular recognition and binding affinity.

Hydrogen Bonding: The 2-amino group (-NH2) on the imidazole ring is a potent hydrogen bond donor. rsc.org Additionally, the lone pair of electrons on the non-annular nitrogen atom of the imidazole ring and the oxygen atom of the methoxy group (-OCH3) can act as hydrogen bond acceptors. nih.govsemanticscholar.org These capabilities allow the molecule to form strong, directional interactions with amino acid residues in a protein's active site, such as aspartate, glutamate, serine, or the peptide backbone. semanticscholar.org Studies on similar 1-phenyl-1H-imidazole derivatives have confirmed their capacity to form weak C—H⋯N/O interactions, which contribute to their solid-state packing and by extension, their potential binding modes. iucr.orgnih.gov

Hydrophobic Interactions: The methoxyphenyl moiety provides a significant nonpolar surface area, making it amenable to hydrophobic interactions. This region of the molecule can favorably interact with hydrophobic pockets within a protein target, displacing water molecules and contributing positively to the binding free energy through the hydrophobic effect.

π-π Stacking: Both the phenyl and imidazole rings are aromatic systems capable of engaging in π-π stacking interactions. rsc.orgmdpi.comrsc.org These interactions, which can occur in parallel-displaced or T-shaped (edge-to-face) geometries, are crucial for binding to proteins that feature aromatic residues like phenylalanine, tyrosine, or tryptophan in their active sites. The electron-rich nature of both rings facilitates these stabilizing interactions. Research on imidazole-based structures has demonstrated that π-π stacking can create efficient and strong coupling pathways. rsc.orgnih.gov

Table 1: Potential Intermolecular Interactions of this compound

| Interaction Type | Molecular Feature | Potential Interacting Partner (in Proteins) |

|---|---|---|

| Hydrogen Bond Donor | 2-Amino group (-NH₂) | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond Acceptor | Imidazole Nitrogen (N3), Methoxy Oxygen (-OCH₃) | Arg, Lys, Ser, Thr, Main-chain N-H |

| Hydrophobic | Methoxyphenyl ring | Ala, Val, Leu, Ile, Phe, Met |

| π-π Stacking | Phenyl ring, Imidazole ring | Phe, Tyr, Trp, His |

Virtual Screening Applications for the Identification of Potential Targets

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netbenthamscience.comnih.gov Given its rich set of interaction features, this compound and its derivatives are excellent candidates for virtual screening campaigns to identify novel biological targets.

The process typically involves structure-based virtual screening (SBVS), where the three-dimensional structure of a potential protein target is used. nih.gov A library of compounds, including the scaffold of interest, is computationally "docked" into the binding site of the protein. Scoring functions are then used to estimate the binding affinity and rank the compounds. nih.gov

For instance, a close analog, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has been identified as having potent activity against Leishmania mexicana, inhibiting the parasite's arginase enzyme. nih.gov This suggests that this compound could be screened against a panel of parasitic enzymes. Other potential targets for imidazole-containing compounds, often identified through screening, include kinases, G-protein coupled receptors (GPCRs), and metalloenzymes, where the imidazole moiety can act as a metal-coordinating ligand. researchgate.net

Table 2: Potential Protein Classes for Virtual Screening

| Protein Class | Rationale for Targeting | Example Targets |

|---|---|---|

| Kinases | Imidazole can mimic the hinge-binding motif of ATP. | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) |

| Metalloenzymes | Imidazole nitrogen can coordinate with metal ions in the active site. | Carbonic Anhydrase, Matrix Metalloproteinases (MMPs) |

| GPCRs | The scaffold can fit into diverse binding pockets. | Histamine H3 Receptor, Dopamine (B1211576) Receptors |

| Parasitic Enzymes | Based on activity of similar compounds. | Arginase, Cysteine Proteases, Kinases |

Molecular Dynamics Simulations for Dynamic Ligand-Protein Complex Behavior

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govuzh.ch By simulating the atomic motions of the system, MD can be used to assess the stability of the binding pose, observe conformational changes, and understand the intricate role of solvent molecules. nih.govuzh.ch

Assessment of Complex Stability and Conformational Changes

Once a promising binding pose of this compound with a target is identified via docking, MD simulations are performed to validate its stability. Key metrics are analyzed to understand the dynamics of the complex:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation time. A stable, low-fluctuation RMSD value for the ligand indicates that it remains securely in the binding pocket. researchgate.net Conversely, a large and increasing RMSD suggests the ligand is unstable and may be dissociating.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein. This helps identify which parts of the protein become more or less flexible upon ligand binding. researchgate.net A decrease in RMSF for active site residues often indicates a stable binding interaction.

These analyses provide crucial information on whether the initial docking pose is maintained over a physiologically relevant timescale, thereby lending confidence to the predicted binding mode. frontiersin.orgacs.org

Table 3: Hypothetical RMSD Data for MD Simulation

| Complex | Average Ligand RMSD (Å) | Fluctuation (Å) | Interpretation |

|---|---|---|---|

| Target + Compound A (Stable) | 1.5 | ± 0.5 | Ligand remains stable in the binding pocket. |

| Target + Compound B (Unstable) | 5.8 | ± 2.1 | Ligand is unstable and likely dissociating. |

Elucidation of Water Molecule Involvement in Binding

Water molecules within a protein's binding site can play a critical role in mediating ligand-protein interactions. nih.govnih.govmdpi.com MD simulations are particularly adept at revealing the role of these "bridging" water molecules. nih.govresearchgate.netacs.org A water molecule can form hydrogen bonds simultaneously with both the ligand and the protein, acting as a crucial link that enhances binding affinity and specificity. nih.gov

For this compound, a simulation might reveal a stable water molecule bridging the methoxy oxygen or the 2-amino group to a distant residue in the active site. Understanding this "water network" is vital; in some cases, designing a ligand to displace an energetically unfavorable water molecule can lead to a significant gain in binding affinity, while in others, preserving a key bridging water is essential for potent activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govrjptonline.orgnih.govresearchgate.net

Development of QSAR Models for this compound Analogs

To develop a QSAR model, a series of analogs of this compound would be synthesized by modifying specific parts of the molecule (e.g., substituting the phenyl ring, altering the methoxy group, etc.). The biological activity of these compounds against a specific target would then be measured experimentally.

Next, a wide range of molecular descriptors (physicochemical properties) are calculated for each analog. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Steric descriptors: Molar refractivity, molecular volume.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that correlates a combination of these descriptors with the observed biological activity. japsonline.com A statistically robust QSAR model (validated by high correlation coefficients and predictive power on a test set of compounds) can then be used to predict the activity of new, unsynthesized analogs. nih.gov This allows for the prioritization of the most promising compounds for synthesis, saving significant time and resources in the lead optimization process. rjptonline.org

Table 4: Example of a QSAR Data Table for Analogs

| Compound Analog | LogP | Molar Refractivity | Observed Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|

| Analog 1 | 2.8 | 55.2 | 6.5 | 6.4 |

| Analog 2 | 3.2 | 58.9 | 7.1 | 7.0 |

| Analog 3 | 2.5 | 53.1 | 6.1 | 6.2 |

| Analog 4 | 3.5 | 62.4 | 7.5 | 7.6 |

Application of QSAR in Lead Optimization and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool in modern drug discovery, enabling researchers to correlate the biological activity of a series of compounds with their physicochemical properties. For this compound and its analogs, QSAR studies can provide critical insights for lead optimization, guiding the rational design of new derivatives with enhanced potency and improved pharmacokinetic profiles. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be readily applied to this chemical scaffold by drawing parallels from studies on structurally related imidazole and benzimidazole derivatives. nih.govnih.gov

A typical QSAR study for the lead optimization of this compound would involve the synthesis of a focused library of analogs with systematic variations in their chemical structure. These modifications could include substitutions on the phenyl ring, alterations of the methoxy group, and modifications to the imidazole core. The biological activity of these compounds would then be determined through in vitro assays, and this data would serve as the dependent variable in the QSAR model.

The next step involves the calculation of a wide range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, electronic descriptors would be particularly important in understanding the interactions of the imidazole and phenyl rings with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and surface area. Steric factors play a crucial role in the binding of a ligand to its receptor, and optimizing these parameters can lead to improved efficacy.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the octanol-water partition coefficient (log P) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once the biological activity data and molecular descriptors are compiled, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to develop a mathematical equation that relates the descriptors to the observed activity. A hypothetical QSAR model for a series of this compound analogs might take the following form:

Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + constant

The quality and predictive power of the QSAR model are assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model development.

The insights gained from a robust QSAR model can then be used to guide the design of new, more potent analogs of this compound. For instance, if the model indicates that increased electron-withdrawing character on the phenyl ring is positively correlated with activity, medicinal chemists can synthesize derivatives with substituents that possess this property. Similarly, if the model suggests an optimal range for lipophilicity, modifications can be made to the lead compound to achieve this target.

To illustrate the application of QSAR in lead optimization, consider the following hypothetical data for a series of this compound analogs:

| Compound ID | R-group on Phenyl Ring | LogP | Electronic Descriptor (Hammett's σ) | Predicted Activity (pIC50) |

| 1 | H | 2.5 | 0.00 | 6.2 |

| 2 | 4-Cl | 3.2 | 0.23 | 6.8 |

| 3 | 4-CH3 | 3.0 | -0.17 | 5.9 |

| 4 | 4-NO2 | 2.4 | 0.78 | 7.5 |

This data could be used to generate a QSAR model that informs the synthesis of new compounds with a higher predicted activity. The iterative process of QSAR model development, prediction, synthesis, and biological testing is a cornerstone of modern lead optimization strategies.

In Vitro Biological Target Identification and Mechanistic Characterization for Imidazole Derivatives

Target-Based Screening Approaches for Discovering Biological Interactions

Target-based screening is a cornerstone of modern drug discovery, involving the identification of specific molecular targets, such as enzymes or receptors, that are crucial in a disease's pathology. numberanalytics.com This approach allows for the rational design and screening of compounds that can modulate the activity of a validated target. numberanalytics.comsciltp.com Biochemical assays are frequently employed, utilizing purified target proteins to measure changes in function, such as enzymatic activity, in vitro. sciltp.com Libraries of compounds are tested to identify "hits" that demonstrate significant activity against the target. numberanalytics.com

The 2-aminoimidazole scaffold, a core component of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine, has been the subject of various screening campaigns. For instance, collections of 2-aminoimidazole derivatives have been synthesized and screened for their ability to modulate biofilm activity in a range of bacteria and fungi, including multidrug-resistant strains. nih.gov Similarly, libraries of benzimidazole (B57391) derivatives, which are structurally related to imidazoles, have been screened to identify novel antifungal agents. nih.gov These screening efforts highlight the utility of target-based and phenotypic approaches in uncovering the diverse biological potential of imidazole-based compounds. mdpi.com

Enzyme Inhibition Assays and Mechanistic Studies

The imidazole (B134444) nucleus is a versatile scaffold known to interact with a wide array of enzymes. The following sections detail the inhibitory activities of derivatives against several key enzyme families.

Inhibition of Kinases (e.g., CDK2, Kinase Inhibitor NVP-BEZ235 scaffold relevance)

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in diseases like cancer, making them important therapeutic targets. mdpi.com The imidazole scaffold is a key feature in many kinase inhibitors.

Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov These compounds have shown inhibitory activity in the micro- to submicromolar range. nih.gov The binding mode of these inhibitors often involves hydrogen bonding interactions with residues in the ATP pocket of the kinase. nih.gov While direct inhibition of CDK2 by this compound has not been extensively detailed, the activity of related imidazole structures suggests potential for this scaffold. For example, Milciclib, an inhibitor of several CDKs including CDK2 (IC₅₀ of 45 nM), is currently under investigation for cancer treatment. mdpi.com

The relevance of the broader imidazole scaffold is further underscored by NVP-BEZ235, an imidazo[4,5-c]quinoline derivative. researchgate.net NVP-BEZ235 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key kinases in a signaling pathway often constitutively activated in cancer cells. researchgate.net It effectively blocks this pathway, leading to cell cycle arrest at the G1 phase. researchgate.net

The table below summarizes the inhibitory activity of selected imidazole-related kinase inhibitors.

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) |

|---|---|---|

| Milciclib | CDK2 | 45 nM |

| NVP-BEZ235 | PI3K/mTOR | Potent dual inhibitor |

| Imidazo[1,2-c]pyrimidin-5(6H)-one derivatives | CDK2/cyclin E | Micro- to submicromolar range |

Modulation of Oxygenases (e.g., ALOX15)

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, playing a role in inflammatory responses. nih.gov Arachidonate 15-lipoxygenase (ALOX15) is a member of this family and has been implicated in various human pathologies. nih.gov

Several imidazole derivatives have been shown to inhibit the catalytic activity of ALOX15. researchgate.net A series of 2,4,5-tri-substituted imidazoles, in particular, has demonstrated potent inhibition of mammalian 15-lipoxygenase. researchgate.net While direct data for this compound is limited, a related imidazole-derived pentylbenzenesulfonamide containing a methoxyphenyl group has been noted for its effect on rabbit ALOX15, suggesting that the methoxyphenyl moiety can be accommodated within this class of inhibitors. researchgate.netresearchgate.net

Inhibition of Other Enzyme Families (e.g., BACE-1, DPP-4, Cholinesterases)

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): The 2-aminoimidazole scaffold has been a focus in the development of BACE-1 inhibitors for the potential treatment of Alzheimer's disease. Structure-based design has led to the synthesis of small libraries of 2-aminoimidazole derivatives that show promising activity in both enzymatic and cellular assays.

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral medications for type 2 diabetes. While specific data for this compound is not available, the broader class of imidazole-containing compounds has been explored for DPP-4 inhibition.

Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating the symptoms of Alzheimer's disease. mdpi.comphyschemres.org Benzimidazole-based thiazole (B1198619) derivatives, which are structurally analogous to imidazoles, have been synthesized and evaluated as potent cholinesterase inhibitors. mdpi.com Several of these compounds exhibit inhibitory concentrations (IC₅₀) in the low micromolar and even nanomolar range, often showing greater potency than the standard drug Donepezil. mdpi.com The structure-activity relationship studies indicate that the nature and position of substituents on the phenyl rings are key determinants of inhibitory activity. mdpi.com

The following table presents the cholinesterase inhibitory activity of selected benzimidazole-thiazole derivatives.

| Compound Derivative | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|

| Benzimidazole-Thiazole Analog 16 | 0.20 ± 0.050 | 0.50 ± 0.050 |

| Benzimidazole-Thiazole Analog 21 | 0.10 ± 0.05 | 0.20 ± 0.05 |

| Donepezil (Standard) | 2.16 ± 0.12 | 4.5 ± 0.11 |

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

The imidazole ring's unique electronic and structural characteristics enable it to interact with various biological receptors.

Studies on G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are the largest family of cell-surface receptors and are the targets of a significant portion of modern drugs. mdpi.com A novel strategy in the design of ligands for aminergic GPCRs involves using aromatic, heterocyclic basic moieties like 2-aminoimidazole. nih.gov

This concept was tested in the development of antagonists for the serotonin (B10506) 5-HT₆ receptor, a GPCR implicated in cognitive function. nih.gov A series of compounds was synthesized by coupling various 2-aminoimidazole moieties to a 1-benzenesulfonyl-1H-indole core. nih.gov These 2-aminoimidazole-based compounds exhibited high affinity for the 5-HT₆ receptor and high selectivity over other serotonin and dopamine (B1211576) receptors. nih.gov Crystallographic studies revealed that the protonated 2-aminoimidazole fragment undergoes a conformational change that leads to a form with higher affinity for the receptor. nih.gov The lead compound from this series, 4-methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine, demonstrated the ability to reverse scopolamine-induced cognitive impairment in rats, highlighting its potential. nih.gov

This research demonstrates that the 2-aminoimidazole scaffold, central to this compound, is a viable and effective component for designing selective GPCR ligands. nih.gov

Investigations into Ion Channel Modulation (e.g., NaV channels)

The 2-aminoimidazole scaffold, a core component of the subject compound this compound, is featured in a variety of molecules that have been investigated for their modulatory effects on ion channels. While direct studies on this compound are not available, research on analogous structures provides significant insight into the potential for this class of compounds to interact with voltage-gated sodium (NaV) channels and other ion channel families.

Derivatives of 4-phenyl-2-aminoimidazole, which share the core 2-aminoimidazole moiety, have been synthesized and evaluated for their ability to block several human NaV channel isoforms. nih.gov These channels are crucial for the initiation and propagation of action potentials in excitable cells, making them important therapeutic targets. nih.gov In electrophysiological assays, several of these compounds demonstrated inhibitory activity in the micromolar range, with some showing moderate selectivity for specific isoforms. nih.gov The active compounds were found to act as state-dependent modulators, preferentially binding to the open-inactivated states of the channels. nih.gov This mechanism is characteristic of many clinically used local anesthetics and antiarrhythmic drugs. The inhibitory concentrations (IC₅₀) for a selection of these 4-phenyl-2-aminoimidazole derivatives against various NaV channel subtypes are detailed below.

| Compound | NaV1.3 IC₅₀ (μM) | NaV1.4 IC₅₀ (μM) | NaV1.5 IC₅₀ (μM) | NaV1.7 IC₅₀ (μM) |

|---|---|---|---|---|

| Analog 1 | 10 | >30 | >30 | 25 |

| Analog 2 | 12 | 28 | >30 | >30 |

| Analog 3 | 14 | >30 | >30 | >30 |

| Analog 4 | 15 | >30 | >30 | 29 |

Beyond NaV channels, related heterocyclic structures such as 2-aminobenzimidazoles have been identified as modulators of other ion channel families. For instance, specific derivatives have been characterized as potent and selective inhibitors of the Transient Receptor Potential Canonical (TRPC) channels TRPC4 and TRPC5. nih.gov Interestingly, these particular compounds did not affect the activity of native voltage-gated Na⁺, K⁺, or Ca²⁺ channels in dissociated neurons, suggesting a degree of selectivity. nih.gov In other studies, 2-aminobenzimidazole (B67599) derivatives were found to potentiate acid-sensing ion channels (ASICs), specifically enhancing the responses of ASIC2a and ASIC3 isoforms. nih.gov This potentiation was linked to the stabilization of an open state with slow kinetics of activation and desensitization. nih.gov

Cell-Based Assays for Mechanistic Pathway Elucidation (Excluding human trial data)

The imidazole nucleus is a versatile pharmacophore that can interact with various biological targets, thereby influencing cellular signaling pathways. While specific pathway analyses for this compound are not documented, studies on related 2-aminoimidazole derivatives provide insights into their potential mechanisms of action.

One area of investigation involves the modulation of enzymes that regulate key signaling molecules. For example, certain 2-aminoimidazole amino acids have been designed and synthesized as inhibitors of human arginase I, a binuclear manganese metalloenzyme. nih.gov Arginase plays a critical role in regulating the homeostasis of L-arginine, which is a substrate for multiple metabolic pathways, including the production of nitric oxide (NO) via nitric oxide synthase (NOS) and the synthesis of polyamines, which are essential for cellular proliferation. nih.gov By inhibiting arginase, these compounds can alter the bioavailability of L-arginine, thereby impacting NO signaling and polyamine-dependent pathways. nih.gov

In the context of microbial systems, a primary mechanism of action for many imidazole derivatives is the disruption of quorum sensing (QS). QS is a sophisticated cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, by producing and detecting signaling molecules. tandfonline.comnih.gov Research has shown that imidazole-based compounds can act as potent inhibitors of key proteins in QS pathways. For instance, newly functionalized imidazoles have been identified as potent inhibitors of LasR, a transcriptional activator that is a central regulator of the QS network in Pseudomonas aeruginosa. tandfonline.comaksaray.edu.tr By binding to LasR, these compounds can block the signaling cascade that leads to the expression of virulence and biofilm-related genes. tandfonline.comresearchgate.net

The 2-aminoimidazole (2-AI) structural motif is a well-established pharmacophore for the development of agents that combat bacterial biofilms. asm.org Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics and host immune responses. frontiersin.orgtdl.org

2-AI derivatives have demonstrated broad-spectrum anti-biofilm activity, capable of both inhibiting the formation of new biofilms and dispersing pre-established ones across different bacterial species, including problematic pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. asm.orgnih.gov A key aspect of their mechanism is that they are often non-bactericidal, meaning they disrupt the biofilm structure without killing the planktonic bacteria. nih.gov This approach may exert less selective pressure for the development of resistance compared to traditional antibiotics. nih.gov

The anti-biofilm mechanism of 2-AIs has been partially elucidated. In Salmonella, these compounds were found to significantly reduce the expression of genes responsible for the production of EPS components, such as csgD, csgB, and adrA. frontiersin.org The EPS matrix is critical for the structural integrity and protective properties of the biofilm. By inhibiting its production, 2-AIs prevent the initial attachment and maturation of the biofilm. frontiersin.org

Furthermore, 2-AI derivatives have shown synergistic effects when used in combination with conventional antibiotics. asm.org They can resensitize multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), to the effects of antibiotics. asm.org For example, a 2-aminoimidazole/triazole conjugate was reported to increase the efficacy of antibiotics in dispersing pre-established S. aureus biofilms by three orders of magnitude. asm.org

The table below summarizes the anti-biofilm activity of representative 2-aminoimidazole compounds against different bacterial species.

| Compound | Target Organism | Activity | Concentration |

|---|---|---|---|

| H10 (a reverse amide 2-AI) | S. aureus | ~95% Biofilm Inhibition | 75 µM |

| H10 (a reverse amide 2-AI) | P. aeruginosa | ~90% Biofilm Inhibition | 100 µM |

| LC0024 (on a titanium surface) | S. aureus | 1 log reduction in biofilm cells | N/A (Coating) |

| Functionalized Imidazoles (5a-d) | P. aeruginosa | Significant Biofilm Inhibition | 3.125-50 µg/mL |

Advanced Research Applications and Future Directions for 1 2 Methoxyphenyl 1h Imidazol 2 Amine Research

1-(2-Methoxyphenyl)-1H-imidazol-2-amine as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. While direct research on this compound as a chemical probe is not extensively documented, its structural components suggest significant potential for this application. The utility of a compound as a chemical probe is derived from its ability to selectively engage a biological target to elucidate its function.

The core of the molecule is the 2-aminoimidazole (2-AI) scaffold, which is a key structural element in a wide array of bioactive molecules. researchgate.net This scaffold is known to participate in critical binding interactions with various biological targets. The 1-(2-Methoxyphenyl) substitution introduces specific steric and electronic features that can be crucial for target recognition and binding affinity. The methoxy (B1213986) group, for instance, can act as a hydrogen bond acceptor, while the phenyl ring can engage in pi-stacking or hydrophobic interactions within a protein's binding pocket.

Scaffold Hopping and Bioisosteric Replacement Strategies in Imidazole (B134444) Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to optimize lead compounds, improve their properties, discover novel intellectual property, and explore new chemical space. nih.gov These techniques are highly relevant to the development of derivatives based on the this compound structure.

Scaffold Hopping involves replacing the central molecular core (the scaffold) with a structurally different one while retaining similar biological activity. In the context of this compound, the imidazole ring is the scaffold. A researcher might replace it with other five- or six-membered heterocycles to improve pharmacokinetic properties, reduce potential toxicity, or find a novel, patentable chemical series.

Interactive Data Table: Potential Scaffolds for Imidazole Core

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |

|---|---|---|

| Imidazole | Triazole, Pyrazole, Oxazole | Maintain similar spatial arrangement of substituents, alter electronic properties and metabolic stability. |

| Imidazole | Benzimidazole (B57391) | Increase molecular complexity and explore additional binding interactions. |

| Imidazole | Pyrimidine, Pyridine | Change ring size and heteroatom positioning to probe different binding modes. |

Bioisosteric Replacement focuses on substituting functional groups or substituents with others that have similar physical or chemical properties, aiming to enhance the molecule's activity or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. The 2-aminoimidazole moiety itself is considered a valuable bioisostere for guanidine (B92328), acylguanidine, benzamidine (B55565), and triazole groups, which can be useful for modulating basicity and improving cell permeability. nih.govresearchgate.net For the specific compound this compound, a medicinal chemist could apply bioisosteric replacement to the methoxyphenyl group to fine-tune its properties.

Interactive Data Table: Illustrative Bioisosteric Replacements for the 2-Methoxyphenyl Group

| Original Group | Potential Bioisosteric Replacement | Desired Property Change |

|---|---|---|

| 2-Methoxyphenyl | 2-Hydroxyphenyl | Introduce hydrogen bond donor capability. |

| 2-Methoxyphenyl | 2-Fluorophenyl | Modulate electronic properties and block metabolic oxidation. |

| 2-Methoxyphenyl | Pyridin-3-yl | Increase solubility and introduce a basic center. |

| 2-Methoxyphenyl | Thiophen-2-yl | Alter steric and electronic profile. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. premierscience.com These computational tools can be applied to the study of this compound and its analogs in several ways.

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate potential protein targets for imidazole-based compounds. premierscience.com By integrating genomic, proteomic, and clinical data, AI can propose novel therapeutic hypotheses for this chemical class.

Predictive Modeling and Virtual Screening: Machine learning models, particularly deep learning, can predict the biological activity and physicochemical properties of novel compounds. nih.govijirt.org Starting with a known structure like this compound, these models can perform virtual screening of massive compound libraries to identify other molecules likely to have similar or improved activity. nih.gov Furthermore, AI can predict ADMET properties, helping to prioritize compounds with a higher probability of success in later developmental stages. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties. nih.gov These models can be trained on datasets of known active compounds, such as bioactive imidazoles, and then generate novel structures that retain key pharmacophoric features while possessing optimized characteristics like higher potency, better selectivity, or improved metabolic stability.

Emerging Synthetic Methodologies for Complex Imidazole Architectures

The ability to synthesize a wide variety of analogs is crucial for exploring the structure-activity relationships (SAR) of a lead compound. While classical methods for constructing 2-aminoimidazoles exist, recent advances in synthetic chemistry offer more efficient and versatile routes to complex imidazole architectures.

Modern synthetic strategies increasingly employ transition-metal catalysts to construct the imidazole core or to modify it at a late stage. nih.gov These methods often provide higher yields, greater functional group tolerance, and better control over regioselectivity compared to traditional approaches. For instance, protocols for synthesizing tetra-substituted imidazoles have been developed using a variety of catalysts that enable one-pot reactions from simple starting materials. nih.gov